1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS: 878693-56-2) is a benzimidazole-pyrrolidinone hybrid compound featuring:
- A pyrrolidin-2-one core substituted at the 4-position with a benzimidazole moiety.
- A 1-allyl group on the pyrrolidinone nitrogen.
- A 4-(4-ethylphenoxy)butyl chain attached to the benzimidazole nitrogen .
This structure combines lipophilic (4-ethylphenoxybutyl) and reactive (allyl) groups, which may influence solubility, bioavailability, and biological interactions.
Properties
IUPAC Name |
4-[1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-3-15-28-19-21(18-25(28)30)26-27-23-9-5-6-10-24(23)29(26)16-7-8-17-31-22-13-11-20(4-2)12-14-22/h3,5-6,9-14,21H,1,4,7-8,15-19H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPXZYUACZGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are key components of functional molecules used in various applications, including pharmaceuticals and agrochemicals.
Mode of Action
For instance, it can participate in hydrogen bonding due to the presence of two nitrogen atoms, one of which bears a hydrogen atom. This allows the imidazole ring to interact with biological targets, leading to various biological effects.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities. These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more.
Pharmacokinetics
The imidazole ring is known to be highly soluble in water and other polar solvents, which could potentially enhance the compound’s bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex organic molecule featuring a benzimidazole core, which is known for its diverse biological activities. The presence of substituents such as allyl and ethylphenoxy groups may influence its pharmacological properties.
Anticancer Activity
Compounds containing benzimidazole and pyrrolidine moieties have been studied for their potential anticancer properties. Research indicates that benzimidazole derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that certain benzimidazole derivatives exhibit significant cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. They have been reported to exhibit efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
Neuroprotective Effects
Some compounds similar to the one have demonstrated neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.
The biological activity of such compounds often involves interaction with specific receptors or enzymes. For example, they may act as ligands for G-protein coupled receptors (GPCRs) or inhibit enzymes like cyclooxygenase (COX) or phosphodiesterase (PDE), thereby influencing various signaling pathways.
Case Studies
- Anticancer Activity : A study on benzimidazole derivatives found that modifications at the 1-position significantly enhanced their antiproliferative activity against breast cancer cells. The introduction of alkyl or aryl groups was crucial for improving potency.
- Antimicrobial Efficacy : Another investigation revealed that certain benzimidazole derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Neuroprotective Potential : Research indicated that compounds with similar structures could protect neuronal cells from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine, in cancer treatment. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown to inhibit EGFR (epidermal growth factor receptor) phosphorylation, leading to apoptosis in cancer cells resistant to conventional therapies .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.5 | EGFR Inhibition |
| Compound B | MCF7 (Breast) | 0.8 | Apoptosis Induction |
| 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine | HCT116 (Colon) | 0.6 | Cell Cycle Arrest |
1.2 Antiviral Properties
The compound has also been evaluated for its antiviral properties, particularly against viral infections that exploit similar cellular pathways as cancer cells. Preliminary studies suggest that it may inhibit viral replication through mechanisms akin to those observed in its anticancer activity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrimidine derivatives. The presence of trifluoromethyl and chloro groups in the structure enhances lipophilicity and biological activity, making it a target for further modifications .
Table 2: Structure Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl | Increased potency against cancer cells |
| Substitution at Position 5 | Enhanced selectivity for EGFR |
Case Studies
Case Study 1: Inhibition of EGFR in Cancer Cells
A study conducted on the effects of this compound on EGFR-positive cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound over a period of 48 hours. The results indicated an IC50 value comparable to known EGFR inhibitors, suggesting its potential as a therapeutic agent .
Case Study 2: Antiviral Activity Against Influenza Virus
In vitro assays showed that the compound effectively reduced viral titers in infected cell cultures, indicating its potential as an antiviral agent. Further investigations are warranted to elucidate its mechanism of action and optimize its pharmacological profile .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and available data for related benzimidazole-pyrrolidinone derivatives:
*Molecular weights calculated based on formula.
Key Observations:
Fluorine substitution (as in ) significantly boosts anticancer activity, while the target compound’s allyl group may confer reactivity in covalent binding or metabolic pathways. Thiazole-naphthalene hybrids (e.g., compound 5a in ) demonstrate broad-spectrum antimicrobial activity, suggesting that the target compound’s 4-ethylphenoxybutyl group might similarly modulate interactions with bacterial targets.
Synthesis Methods: The target compound’s synthesis likely follows protocols analogous to and , involving condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions . However, the 4-(4-ethylphenoxy)butyl chain may require additional alkylation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
